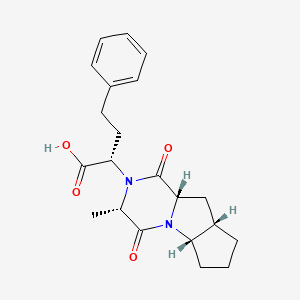

Ramiprilat diketopiperazine

Descripción

Propiedades

IUPAC Name |

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRWPCCIYKIPJW-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108736-10-3 | |

| Record name | Ramipril diketopiperazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL DIKETOPIPERAZINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN6P6O95UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ramiprilat Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat diketopiperazine, also known as Ramipril Impurity K, is a significant compound in the study of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. It is a primary degradation product and metabolite formed through the intramolecular cyclization of its parent compounds, Ramipril and its active form, Ramiprilat.[1][2][3][4][5] As a pharmacologically inactive substance, the formation of this compound in pharmaceutical formulations is a critical quality attribute that must be monitored and controlled to ensure the stability and efficacy of the final drug product.[2] This guide provides an in-depth overview of its core chemical properties, formation pathways, and the experimental protocols used for its analysis.

Core Chemical Properties

This compound is the carboxylic acid form of the diketopiperazine derivative. It is distinct from "Ramipril diketopiperazine," which is the corresponding ethyl ester.[6][7][8] The data presented below pertains to this compound (the acid form).

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid | [8] |

| Synonyms | Ramipril diketopiperazine acid, Ramipril Impurity K | [5][8][9] |

| CAS Number | 108736-10-3 | [8][9][10] |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [5][8][10][11] |

| Molecular Weight | 370.44 g/mol | [5][10][11] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Data for the ethyl ester form (Ramipril diketopiperazine, C₂₃H₃₀N₂O₄) indicates solubility in DMSO and Ethanol.[6] Specific quantitative solubility data for the acid form is not readily available in the provided literature. | |

| Storage | Store at -20°C for long-term stability (≥ 4 years for the related ester compound).[6][12] |

Formation Pathway and Stability

The formation of this compound is a critical degradation pathway for Ramipril. This process involves an intramolecular cyclization, or condensation, which is heavily influenced by environmental conditions such as heat, moisture, and pH.[1][2]

-

Mechanism : The primary mechanism is an internal nucleophilic attack within the Ramipril or Ramiprilat molecule, leading to the formation of the stable six-membered diketopiperazine ring and the elimination of a water molecule.[13]

-

Influencing Factors :

-

Temperature : Elevated temperatures significantly accelerate the degradation of Ramipril into its diketopiperazine derivative.[2][14] One kinetic study of Ramipril degradation under dry heat (373 K) determined the reaction to be first-order, with a degradation rate constant (k) of 1.396 ± 0.133 × 10⁻⁵ s⁻¹.[2]

-

pH : The degradation pathway is pH-dependent. Acidic environments tend to favor the formation of the diketopiperazine impurity, whereas alkaline conditions preferentially lead to the hydrolysis of Ramipril to its active diacid metabolite, Ramiprilat.[15][16]

-

The following diagram illustrates the metabolic and degradation pathways leading from the prodrug Ramipril to this compound.

Experimental Protocols

The generation and quantification of this compound are crucial for stability testing and impurity profiling of Ramipril. The following protocols are based on established methodologies.

Protocol for Forced Degradation Study

This protocol is designed to intentionally degrade Ramipril to produce and identify its degradation products, including the diketopiperazine derivative.[17][18][19]

-

Preparation of Stock Solution : Prepare a stock solution of Ramipril drug substance in a suitable solvent (e.g., methanol).

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 30 hours).[17]

-

Alkaline Hydrolysis : Mix the stock solution with 0.1 N NaOH at room temperature.

-

Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]

-

Thermal Degradation : Heat the solid drug substance in a controlled oven at a high temperature (e.g., 70°C).[17]

-

-

Neutralization and Dilution : After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase for analysis.

-

Analysis : Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 3.2) to separate and identify the degradation products.

Protocol for Analytical Characterization by HPLC

This method provides a means to separate and quantify Ramipril from its degradation products.[17]

-

Chromatographic System : High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column : Reversed-phase C18 column (e.g., RP-18).

-

Mobile Phase : A mixture of methanol, tetrahydrofuran, and phosphate buffer (e.g., 55:5:40, v/v/v). The pH of the buffer is critical and should be acidic (e.g., pH 2.4) to achieve good peak shape.[17]

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 210 nm or 215 nm.[17]

-

Procedure :

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume (e.g., 20 µL) of the prepared standard or sample solution.

-

Record the chromatogram and identify the peaks based on the retention times of reference standards. The diketopiperazine derivative typically has a different retention time than Ramipril and Ramiprilat.[2]

-

The workflow for a typical forced degradation study is outlined in the diagram below.

Protocol for Analysis in Biological Matrices by LC-MS/MS

This protocol is adapted for the sensitive detection of Ramipril and its metabolites, including the diketopiperazine form, in biological samples like human serum.[20][21]

-

Instrumentation : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation :

-

Take 100 µL of human serum.

-

Add 10 µL of an internal standard solution (e.g., a deuterated analog like ramipril-D5).

-

Perform protein precipitation by adding 300 µL of cold methanol.

-

Vortex/shake for 15 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions :

-

Ionization : Positive electrospray ionization (ESI+).

-

Scan Type : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Transitions : Specific precursor-to-product ion transitions must be determined for this compound and the internal standard.

-

Conclusion

This compound is a critical analyte in the pharmaceutical development and quality control of Ramipril. Its formation through intramolecular cyclization is a key indicator of product degradation, influenced primarily by temperature and acidic conditions. Understanding its chemical properties and utilizing robust analytical methods, such as stability-indicating HPLC and LC-MS/MS, are essential for ensuring the safety, stability, and efficacy of Ramipril-containing medications. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important ACE inhibitor.

References

- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(Mixture of Diastereoisomers) [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]

- 12. Ramipril Diketopiperazine Acid | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 15. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 16. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a stability indicating UPLC... [degruyterbrill.com]

- 19. Development and validation of a stability indicating UPLC... [degruyterbrill.com]

- 20. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Unwanted Transformation: An In-depth Technical Guide to the Formation of Ramiprilat Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes two primary degradation pathways, one of which leads to the formation of the pharmacologically inactive impurity, ramiprilat diketopiperazine (DKP). Understanding and controlling the formation of this impurity is a critical aspect of drug development and formulation to ensure the safety, efficacy, and stability of ramipril-containing products. This technical guide provides a comprehensive overview of the mechanism, kinetics, and analytical methodologies related to the formation of this compound.

The Degradation Landscape of Ramipril

Ramipril, a prodrug, is converted in the body to its active metabolite, ramiprilat. However, during manufacturing, storage, and even in vivo, ramipril is susceptible to degradation through two main routes[1]:

-

Hydrolysis: The ester group of ramipril is hydrolyzed to form the active diacid metabolite, ramiprilat . This is the desired metabolic pathway for therapeutic activity.

-

Intramolecular Cyclization: The molecule undergoes an internal condensation reaction to form the inactive impurity, This compound (also referred to as ramipril impurity D)[2][3].

The balance between these two pathways is influenced by several factors, primarily pH, temperature, and humidity.

Mechanism of Diketopiperazine Formation

The formation of this compound is an intramolecular cyclization reaction. This process involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the ester group, leading to the formation of a six-membered ring structure.

Factors Influencing Diketopiperazine Formation

Several environmental and formulation factors can significantly impact the rate and extent of diketopiperazine formation.

pH

The pH of the environment is a critical determinant of the degradation pathway.

-

Acidic to Neutral Conditions (pH ≤ 7): These conditions generally favor the formation of this compound. For instance, in buffer solutions of pH 3 and pH 5, the formation of impurity D (ramipril-diketopiperazine) was detected at levels greater than 0.2% after incubation at 90°C for 1 hour[4]. Another study on a similar ACE inhibitor showed that at pH 4 or below, intramolecular cyclization to diketopiperazine accounted for over 93% of the degradation[5].

-

Alkaline Conditions (pH > 7): Basic environments promote the hydrolysis of the ester linkage, leading to the preferential formation of the active metabolite, ramiprilat (impurity E)[4]. In a buffer of pH 8, more than 1% of ramiprilat was detected under the same conditions mentioned above, with alkaline medium showing the most significant effect on its formation[4].

Temperature and Humidity

Elevated temperature and the presence of moisture accelerate the degradation of ramipril, leading to an increase in both diketopiperazine and ramiprilat formation.

-

Dry Conditions: Studies conducted under dry air conditions have shown that ramipril rapidly cyclizes to form the diketopiperazine derivative[6].

-

High Humidity: Increased relative humidity (RH) has been demonstrated to accelerate the degradation of ramipril[7].

Excipients and Formulation

The choice of excipients in a pharmaceutical formulation can influence the micro-pH and moisture content, thereby affecting the stability of ramipril. Basic excipients can create a more alkaline microenvironment, which can shift the degradation pathway towards the formation of ramiprilat and away from diketopiperazine.

Mechanical Stress

Manufacturing processes, such as compression during tableting, can introduce mechanical stress that may also contribute to the degradation of ramipril.

Quantitative Data on Diketopiperazine Formation

The following tables summarize quantitative data from various studies on the formation of this compound under different conditions.

Table 1: Effect of pH on Ramipril Degradation

| pH | Temperature (°C) | Duration | Major Degradation Product | Concentration of DKP | Reference |

| 3 | 90 | 1 hour | Diketopiperazine (Impurity D) | > 0.2% | [4] |

| 5 | 90 | 1 hour | Diketopiperazine (Impurity D) | > 0.2% | [4] |

| 8 | 90 | 1 hour | Ramiprilat (Impurity E) | Not specified | [4] |

| ≤ 4 | 40, 60, 80 | Not specified | Diketopiperazine | > 93% of degradation | [5] |

Table 2: Kinetic and Thermodynamic Data for Diketopiperazine Formation in Dry Air

| Parameter | Value | Unit | Reference |

| Kinetic Order | First-order | - | [6] |

| Degradation Rate Constant (k) at 373 K | 1.396 ± 0.133 × 10⁻⁵ | s⁻¹ | [6] |

| Activation Energy (Ea) | 174.12 ± 46.2 | kJ/mol | [6] |

| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 | kJ/mol | [6] |

| Entropy of Activation (ΔS‡) | Positive | - | [6] |

Experimental Protocols for Studying Diketopiperazine Formation

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways of a drug substance.

Objective: To induce the formation of this compound and other degradation products under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions or suspensions of ramipril in various stress media.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration (e.g., 2-8 hours)[8].

-

Alkaline Hydrolysis: 0.1 N NaOH at room temperature for a specified duration (e.g., 30 minutes)[8].

-

Oxidative Degradation: 3% to 30% H₂O₂ at room temperature for a specified duration (e.g., 2-24 hours)[8].

-

Thermal Degradation: Expose solid drug substance to dry heat (e.g., 70-100°C) for a specified duration[8].

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Neutralization and Dilution: After exposure, neutralize the acidic and alkaline samples and dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for Quantification of Ramipril and its Impurities

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying ramipril from its degradation products, including diketopiperazine.

Table 3: Example HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Fortis C18 (100 mm × 4.6 mm, 2.5 µm)[9] | RP-18 column[8] |

| Mobile Phase | Methanol: 5 mM Citric acid/sodium citrate buffer (pH 3.0) (50:50 v/v)[9] | Methanol: Tetrahydrofuran: 0.01M Phosphate buffer (pH 2.4) (55:5:40, v/v/v)[8] |

| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[8] |

| Detection Wavelength | 270 nm[9] | 215 nm[8] |

| Column Temperature | 25°C[9] | Not specified |

| Injection Volume | Not specified | Not specified |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for a pharmaceutical stability study aimed at assessing the formation of degradation products like diketopiperazine.

Conclusion

The formation of this compound is a critical degradation pathway for ramipril that can impact the quality and efficacy of the final drug product. A thorough understanding of the underlying mechanism and the factors that influence this transformation is paramount for the development of stable and effective ramipril formulations. By carefully controlling pH, temperature, humidity, and excipient selection, and by employing robust analytical methods for monitoring, drug development professionals can minimize the formation of this unwanted impurity and ensure the delivery of a high-quality therapeutic agent to patients.

References

- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Unraveling the Structure of Ramiprilat Diketopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of ramiprilat diketopiperazine, a significant degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. This document details the analytical methodologies employed for its identification and characterization, presenting key quantitative data to aid in further research and drug development.

Introduction

Ramipril, a widely prescribed medication for hypertension and heart failure, is known to degrade under certain conditions, leading to the formation of various impurities. Among these, the intramolecular cyclization product, this compound (also referred to as ramipril impurity D in the European Pharmacopoeia), is of significant interest due to its potential impact on the safety and efficacy of the drug product.[1] The elucidation of its structure is paramount for quality control, stability studies, and toxicological assessments. This guide synthesizes available scientific literature to present a detailed account of the experimental procedures and spectroscopic data used to confirm the chemical structure of this bicyclic compound.

Chemical Identity

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Systematic Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.44 g/mol |

| CAS Number | 108736-10-3 |

Formation Pathway

This compound is formed through an intramolecular condensation reaction of ramiprilat, the active metabolite of ramipril. This cyclization is a key degradation pathway, particularly influenced by factors such as temperature and pH.

Experimental Protocols for Structure Elucidation

The structural confirmation of this compound has been achieved through a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols adapted from scientific literature.

Synthesis and Isolation

For comprehensive structural analysis, this compound can be synthesized and isolated from forced degradation studies of ramipril.

Protocol for Synthesis and Purification:

-

Forced Degradation: Ramipril is subjected to thermal stress (e.g., heating at 120°C for 6-8 hours) to induce the formation of ramipril diketopiperazine (the ethyl ester form).[1]

-

Hydrolysis (for Ramiprilat DKP): While not explicitly detailed in the search results for the synthesis of the acid form, a subsequent hydrolysis step of the ester would be necessary to yield this compound.

-

Purification by Flash Chromatography: The resulting mixture is purified using a flash chromatography system.[1]

-

Column: Combi Flash C18 column (250 mm × 20 mm, 35-μm dp).[1]

-

Mobile Phase: A mixture of water (pH adjusted to 3 with trifluoroacetic acid) and acetonitrile (30:70 v/v).[1]

-

Flow Rate: 35 mL/min.[1]

-

Detection: UV at 210 nm.[1]

-

Post-processing: Fractions containing the purified compound are concentrated to dryness under high vacuum via lyophilization.[1]

-

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is employed for the separation and quantification of this compound.

HPLC Method:

-

Column: Hypersil MOS, 5 µm particle size, 250 mm × 4 mm.

-

Mobile Phase: Methanol-water-formaldehyde (49:50:1 v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 35 °C (308 K).

-

Injection Volume: 100 μL.

-

Detection: UV, with the spectral range of 200–400 nm.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

LC-MS Parameters:

-

Ionization: Electrospray Ionization (ESI), in both positive (ES+) and negative (ES-) modes.

-

Mass Range: m/z 100 to 1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

NMR Experimental Setup:

-

Spectrometer: Varian NMR spectrometer.[1]

-

Frequency: 300 MHz for ¹H NMR.[1]

-

Solvent: Deuterated chloroform (CDCl₃).[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR and the solvent signal at 77.00 ppm for ¹³C NMR.[1]

Quantitative Data and Structural Confirmation

The combination of the aforementioned analytical techniques provides the necessary quantitative data to unequivocally confirm the structure of this compound.

Mass Spectrometry Data

The mass of the compound was established as 398 u, consistent with the molecular formula C₂₃H₃₀N₂O₄ for the ethyl ester form (ramipril diketopiperazine). The mass spectra demonstrated pseudomolecular ions at m/z = 399 for ES+ ([M+H]⁺) and at m/z = 397 for ES- ([M-H]⁻).

| Ion Mode | Observed m/z | Interpretation |

| Positive (ES+) | 399 | [M+H]⁺ |

| Negative (ES-) | 397 | [M-H]⁻ |

Note: The table refers to the ethyl ester form, ramipril diketopiperazine, as reported in the forced degradation study. The mass of this compound (the acid form) would be 370.44 g/mol .

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1745 | C=O stretch (ester) |

| 1660 | C=O stretch (amide) |

| 1637 | C=O stretch (amide) |

Data obtained for the ethyl ester form, ramipril diketopiperazine.[1]

Nuclear Magnetic Resonance (NMR) Data

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical aspect of ensuring the quality and safety of ramipril-containing pharmaceuticals. This guide has detailed the multi-faceted analytical approach, combining synthesis, purification, and various spectroscopic techniques, that has been successfully employed to identify and characterize this important degradation product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research to obtain and publish a complete set of assigned ¹H and ¹³C NMR data would be a valuable contribution to the scientific community.

References

The Biological Inactivity of Ramiprilat Diketopiperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramiprilat diketopiperazine is a primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. While the parent drug, ramipril, and its active metabolite, ramiprilat, are potent therapeutic agents for managing hypertension and heart failure, this compound is consistently reported as biologically inactive. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation, lack of ACE inhibitory activity, and its significance primarily as a biomarker of ramipril metabolism and a potential impurity in pharmaceutical formulations.

Introduction

Ramipril is a prodrug that undergoes metabolic conversion to its active form, ramiprilat.[1][2][3] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1] The metabolism of ramipril also leads to the formation of other, inactive metabolites, including this compound.[1][2][3] Understanding the complete metabolic profile of ramipril, including the formation and fate of its inactive metabolites, is critical for a thorough characterization of its pharmacokinetic and pharmacodynamic properties.

Metabolic Pathway of Ramipril

Ramipril is primarily metabolized in the liver to form the active diacid metabolite, ramiprilat.[1][2][3] This conversion is essential for the therapeutic efficacy of the drug. Subsequently, both ramipril and ramiprilat can undergo further metabolism. One of the metabolic pathways for ramiprilat involves its conversion to this compound acid.[4] Ramipril itself can also be metabolized to a diketopiperazine ester.[1] These diketopiperazine derivatives are considered inactive metabolites.[1][5][6]

Metabolic conversion of ramipril to its active and inactive metabolites.

Biological Activity Profile

Numerous sources unequivocally state that this compound is an inactive metabolite with no significant ACE inhibitory activity.[1][5][6] This lack of activity is a critical distinction from its precursor, ramiprilat, which is a potent ACE inhibitor. The formation of the diketopiperazine ring structure is believed to alter the molecule's conformation in such a way that it can no longer effectively bind to the active site of the angiotensin-converting enzyme.

Quantitative Data Summary

Due to its established inactivity, there is a notable absence of quantitative data such as IC50 or Ki values for ACE inhibition by this compound in the scientific literature. The primary focus of quantitative analysis has been on its detection as a metabolite or impurity.

| Compound | Role | Biological Activity (ACE Inhibition) |

| Ramipril | Prodrug | Weak |

| Ramiprilat | Active Metabolite | Potent Inhibitor |

| This compound | Inactive Metabolite | Inactive[1][5][6] |

Experimental Protocols for Analysis

While protocols for assessing the biological activity of this compound are not prevalent due to its inactivity, its detection and quantification as a metabolite and impurity are relevant in drug development and quality control.

General Workflow for Impurity Analysis

The analysis of this compound as an impurity in ramipril formulations typically involves chromatographic methods.

References

- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. ClinPGx [clinpgx.org]

- 5. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]

- 6. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

An In-depth Technical Guide to the Ramiprilat Diketopiperazine Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of ramiprilat diketopiperazine, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Understanding this degradation pathway is critical for the development of stable formulations and for ensuring the safety and efficacy of ramipril-based therapeutics. This document details the chemical transformations, influencing factors, quantitative kinetics, and analytical methodologies pertinent to the study of this pathway.

Introduction: The Significance of Ramipril Degradation

Ramipril is a prodrug that is metabolized in the body to its active form, ramiprilat, a potent inhibitor of ACE. Ramiprilat's therapeutic efficacy is well-established in the management of hypertension and heart failure. However, ramipril is susceptible to chemical degradation, primarily through two pathways: hydrolysis to the active ramiprilat and intramolecular cyclization to form the inactive ramipril diketopiperazine (Ramipril DKP). The subsequent hydrolysis of Ramipril DKP yields this compound (Ramiprilat DKP), also known as ramipril diketopiperazine acid. The formation of these diketopiperazine derivatives represents a loss of active pharmaceutical ingredient and introduces impurities that require careful monitoring and control.

The Degradation Pathway: From Ramipril to this compound

The formation of this compound is a two-step process originating from the parent drug, ramipril.

Step 1: Intramolecular Cyclization of Ramipril

The primary degradation event is the intramolecular cyclization of ramipril to form ramipril diketopiperazine. This reaction involves the nucleophilic attack of the secondary amine on the ester carbonyl group, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol. This process is influenced by several factors, including temperature, humidity, and pH.[1]

Step 2: Hydrolysis of Ramipril Diketopiperazine

Following its formation, ramipril diketopiperazine can undergo hydrolysis of its ester group to yield this compound. This reaction is catalyzed by acidic or basic conditions. It is important to note that the primary route to this compound is through the degradation of ramipril, rather than the direct cyclization of the active metabolite, ramiprilat.

The overall degradation pathway can be visualized as follows:

Quantitative Data on Degradation Kinetics

The degradation of ramipril to its diketopiperazine derivative follows first-order kinetics under specific conditions. The rate of this degradation is significantly influenced by environmental factors.

| Parameter | Value | Conditions | Reference |

| Ramipril Degradation Kinetics | |||

| Reaction Order | First-Order | Solid-state, elevated temperature | [1] |

| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | 373 K, dry air (RH 0%) | [1] |

| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Solid-state | [1] |

| Factors Influencing Degradation | |||

| Temperature | Increased temperature accelerates degradation | Solid-state and solution | [2] |

| Relative Humidity (RH) | Increased humidity accelerates degradation | Solid-state | [2] |

| pH (in solution) | Acidic and neutral pH favor diketopiperazine formation, while alkaline pH favors hydrolysis to ramiprilat | Aqueous solution | [3][4] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Ramipril:

-

Preparation of Stock Solution: Prepare a stock solution of ramipril in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[5]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 hours).[5]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a high temperature (e.g., 70°C).[5]

-

Photolytic Degradation: Expose the stock solution to UV and visible light.[5]

-

-

Sample Analysis: After the specified stress period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC or LC-MS method.[5]

Analytical Method for Separation and Quantification

A validated stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is crucial for separating and quantifying ramipril, ramiprilat, ramipril diketopiperazine, and this compound.

Example HPLC-UV Method Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | A mixture of methanol, tetrahydrofuran, and phosphate buffer (e.g., 55:5:40, v/v/v) at a specific pH (e.g., pH 2.4)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 215 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 35°C) |

Example LC-MS/MS Method for Plasma Samples:

| Parameter | Specification |

| Extraction | Solid-phase extraction[6] |

| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm)[6] |

| Mobile Phase | Gradient elution with acetonitrile, methanol, and 0.2% trifluoroacetic acid[6] |

| Ionization Mode | Positive electrospray ionization (ESI+)[6] |

| Detection | Multiple Reaction Monitoring (MRM) for specific transitions of each analyte |

Conclusion and Recommendations

The formation of this compound is a significant degradation pathway that originates from the intramolecular cyclization of ramipril, followed by hydrolysis. The rate of this degradation is highly dependent on formulation and storage conditions, with temperature, humidity, and pH being critical factors.

For drug development professionals, it is imperative to:

-

Develop formulations that minimize the formation of ramipril diketopiperazine, for instance, by controlling the micro-pH and protecting the drug from moisture.[3][4]

-

Utilize robust, validated, stability-indicating analytical methods to accurately quantify ramipril and its degradation products throughout the product's shelf life.

-

Conduct comprehensive forced degradation studies early in the development process to understand the degradation profile and to ensure the development of a stable and safe drug product.

By understanding and controlling the diketopiperazine degradation pathway, researchers and manufacturers can ensure the quality, safety, and efficacy of ramipril-containing medicines.

References

- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianjpr.com [asianjpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ramiprilat Diketopiperazine (CAS Number: 108736-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat diketopiperazine, with a CAS number of 108736-10-3, is a prominent compound in the study of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. It is recognized primarily as a major degradation product and an inactive metabolite of ramipril. The formation of this diketopiperazine derivative occurs through an intramolecular cyclization reaction, a process influenced by factors such as pH, temperature, and moisture.[1] Its presence in ramipril drug products is a critical quality attribute that requires careful monitoring to ensure the stability and efficacy of the final dosage form. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and toxicological aspects of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its identification, purification, and analysis.

| Property | Value | Source(s) |

| CAS Number | 108736-10-3 | [2] |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [2] |

| Molecular Weight | 370.44 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | >88°C (decomposition) | |

| pKa (Predicted) | 3.59 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| InChI Key | DZRWPCCIYKIPJW-HILJTLORSA-N | [3] |

| SMILES | C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1--INVALID-LINK--C(=O)O | [3] |

Synthesis and Formation

This compound is not typically synthesized as a primary therapeutic agent but rather as a reference standard for analytical purposes. Its formation is a consequence of the degradation of ramipril.

Formation via Forced Degradation of Ramipril

A common method for obtaining this compound is through the forced degradation of ramipril under thermal stress. This process involves heating the ramipril substance, which induces intramolecular cyclization to form the diketopiperazine derivative.[5][6]

Experimental Protocol: Thermal Degradation

-

Sample Preparation: Accurately weigh a known quantity of ramipril active pharmaceutical ingredient (API).

-

Thermal Stress: Place the ramipril sample in a controlled temperature environment, such as an oven, at a temperature of 120°C.[5]

-

Duration: Maintain the temperature for a period of 6-8 hours to facilitate the conversion to the diketopiperazine derivative.[5]

-

Monitoring: The progress of the degradation can be monitored using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of ramipril converted to this compound.[6]

-

Isolation and Purification: Following the degradation, the resulting mixture can be subjected to purification techniques, such as flash chromatography, to isolate this compound.[5]

Metabolic Pathway and Degradation of Ramipril

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat. However, ramipril can also undergo degradation to form inactive products, with the formation of this compound being a significant pathway. The stability of ramipril is notably pH-dependent, with acidic and neutral conditions favoring the formation of the diketopiperazine, while alkaline conditions tend to promote hydrolysis to the diacid metabolite, ramiprilat.[1]

References

- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(Mixture of Diastereoisomers) [cymitquimica.com]

- 3. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Ramiprilat Diketopiperazine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramiprilat diketopiperazine is a primary metabolite of ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. As a cyclic dipeptide, it is formed through the intramolecular cyclization of ramiprilat, the active metabolite of the prodrug ramipril. While ramiprilat exerts its therapeutic effects by inhibiting ACE, this compound is generally considered to be a pharmacologically inactive impurity.[1][2] The formation of this diketopiperazine derivative is a critical consideration in the manufacturing, formulation, and storage of ramipril, as its presence can indicate degradation of the active pharmaceutical ingredient. This technical guide provides an in-depth overview of the core physicochemical properties, metabolic pathways, and analytical methodologies related to this compound.

Physicochemical Properties

This compound is a white to off-white solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H26N2O4 | [3][4] |

| Molecular Weight | 370.44 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | >75°C (decomposition) | |

| Solubility | Soluble in DMSO and Methanol |

Metabolic and Degradation Pathways

Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active form, ramiprilat. Ramiprilat is a potent inhibitor of angiotensin-converting enzyme (ACE). Subsequently, ramiprilat can undergo intramolecular cyclization to form the inactive metabolite, this compound. This conversion is a significant degradation pathway for ramipril, particularly under conditions of thermal stress and in solid-state formulations.[1][2] The stability of ramipril formulations is a key concern, with studies showing that basic formulations can favor the degradation pathway to the active metabolite ramiprilat, while acidic or neutral formulations may lead to a higher formation of the inactive diketopiperazine.[2]

The metabolic fate of ramipril is illustrated in the following diagram:

Caption: Metabolic pathway of ramipril to ramiprilat and this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and quantification of this compound are not extensively available in publicly accessible literature. However, based on published analytical methods, the following outlines can be inferred.

Formation of this compound via Forced Degradation

This compound is often generated for use as an analytical standard through the forced degradation of ramipril.

Objective: To induce the formation of this compound from ramipril through thermal stress.

Materials:

-

Ramipril active pharmaceutical ingredient (API)

-

Oven capable of maintaining a constant temperature

Protocol:

-

Accurately weigh a known quantity of ramipril API.

-

Place the ramipril sample in a suitable container (e.g., a glass vial).

-

Heat the sample in an oven at a controlled temperature (e.g., 70°C). The duration of heating will depend on the desired level of degradation and should be determined empirically.

-

Monitor the degradation process by taking samples at various time points and analyzing them using a suitable analytical method, such as HPLC-UV, to determine the percentage of ramipril converted to this compound.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation and quantification of ramipril and its degradation products, including this compound.

Objective: To quantify the amount of this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[6]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]

-

Detection Wavelength: UV detection is typically performed at a wavelength around 210 nm.

-

Injection Volume: A standard injection volume of 20 µL is used.[5]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent. If the sample is a solid dosage form, it may require extraction and filtration prior to injection.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the unknown samples.

The following diagram illustrates a general workflow for the analysis of ramipril and its impurities.

Caption: General workflow for the HPLC analysis of ramipril impurities.

Pharmacokinetic Data

While detailed pharmacokinetic studies specifically tracking this compound are limited, data for ramipril and its active metabolite, ramiprilat, provide context for its formation and clearance. Following oral administration, ramipril is rapidly absorbed and converted to ramiprilat.

| Pharmacokinetic Parameter | Ramipril | Ramiprilat | Source |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours | [7] |

| Protein Binding | ~73% | ~56% | [7] |

Conclusion

This compound is a key impurity and inactive metabolite of ramipril. Its formation is a critical quality attribute to monitor during the development, manufacturing, and storage of ramipril-containing drug products. Understanding its physicochemical properties, pathways of formation, and having robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of ramipril therapies. Further research into detailed synthesis and isolation protocols, as well as more comprehensive in vivo pharmacokinetic studies of this metabolite, would be beneficial for the pharmaceutical sciences community.

References

- 1. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 2. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]

- 3. This compound(Mixture of Diastereoisomers) [cymitquimica.com]

- 4. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]

- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability Profile of Ramiprilat Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of ramiprilat diketopiperazine (DKP), a principal degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Understanding the formation and stability of this impurity is critical for the development of stable ramipril formulations, ensuring therapeutic efficacy and patient safety. This document details the degradation pathways of ramipril, presents quantitative stability data, outlines experimental protocols for stability assessment, and provides visual representations of key processes.

Introduction to Ramipril Degradation

Ramipril, a prodrug, is converted in vivo to its active metabolite, ramiprilat. However, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities. The two primary degradation pathways are:

-

Hydrolysis: Cleavage of the ester group to form the active diacid metabolite, ramiprilat (Impurity E). This pathway is favored in alkaline conditions.[1][2][3][4][5]

-

Intramolecular Cyclization (Condensation): Formation of the inactive this compound (Impurity D). This degradation is promoted by heat, moisture, and acidic to neutral pH conditions.[6][7][8]

The formation of this compound is of particular concern as it is a pharmacologically inactive impurity.[2][3][5][7] Its presence in pharmaceutical formulations represents a loss of the active pharmaceutical ingredient (API) and may have toxicological implications.[7]

Factors Influencing the Formation of this compound

The stability of ramipril and the propensity for DKP formation are significantly influenced by several factors:

-

pH: Ramipril is more stable in weakly acidic to neutral pH.[6] In acidic and neutral aqueous solutions, the formation of this compound is a notable degradation pathway.[1][4][9] Conversely, alkaline conditions tend to favor the hydrolysis to ramiprilat.[1][2][3][4][5][9]

-

Temperature: Elevated temperatures accelerate the degradation of ramipril, with thermal stress promoting the formation of this compound.[7][8][9][10][11][12]

-

Moisture: The presence of moisture is a critical factor in both the hydrolysis and cyclization of ramipril.[6][7][10][11][12] Formulations must be protected from humidity to minimize degradation.[10][11][12]

-

Excipients: The choice of excipients in a formulation can impact the stability of ramipril. Some excipients can create a microenvironment that either promotes or inhibits the formation of DKP.[6][10][11][12]

-

Manufacturing Processes: Mechanical stress and processing conditions, such as wet granulation, can introduce moisture and heat, thereby increasing the likelihood of degradation.[4][6]

Quantitative Stability Data

The following tables summarize quantitative data on the formation of this compound under various stress conditions, as reported in the scientific literature.

Table 1: Degradation of Ramipril under Different pH Conditions

| pH | Temperature (°C) | Duration | This compound (%) | Ramiprilat (%) | Reference |

| 3 | 90 | 1 hour | > 0.2 | Not reported | [1][4] |

| 5 | 90 | 1 hour | > 0.2 | Not reported | [1][4] |

| 8 | 90 | 1 hour | Not detected | > 1.0 | [1][4] |

Table 2: Forced Degradation Studies of Ramipril

| Stress Condition | Conditions | Duration | Ramipril Degradation (%) | Major Degradation Product(s) | Reference |

| Acid Hydrolysis | 0.1 N HCl | Not specified | Degraded | Ramiprilat, Ramiprilat DKP | [9] |

| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | Degraded | Ramiprilat | [9] |

| Neutral Hydrolysis | Water | Not specified | Degraded | Ramiprilat, Ramiprilat DKP | [9] |

| Oxidation | 3% H₂O₂ | Not specified | Degraded | Not specified | [9] |

| Thermal | 70°C | Not specified | 15.1 | Ramiprilat DKP | [8] |

| Thermal (Dry Air) | 373 K (100°C) | 20 hours | Significant | Ramiprilat DKP | [7] |

| Photolytic | UV and VIS radiation | Not specified | Stable | - | [9] |

Table 3: Kinetic Data for Ramipril Degradation to Diketopiperazine

| Condition | Parameter | Value | Reference |

| Dry Air, T = 373 K (100°C) | Kinetic Order | First-order | [7] |

| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | [7] | |

| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | [7] | |

| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | [7] | |

| Entropy of Activation (ΔS‡) | Positive | [7] | |

| Dry Air, T = 363 K (90°C) | Half-life (t₀.₅) | 5.8 hours | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are outlines of key experimental protocols for assessing the stability of ramipril and the formation of this compound.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To generate degradation products of ramipril under various stress conditions.

Protocol Outline:

-

Preparation of Stock Solution: Prepare a stock solution of ramipril in a suitable solvent (e.g., methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at a specified temperature (e.g., 70°C) for a defined period.[9]

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at a specified temperature for a defined period.[9]

-

Neutral Hydrolysis: Reflux the drug solution in water for a defined period.[9]

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.[9]

-

Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 70-100°C) for a defined period.[7][8][9]

-

Photodegradation: Expose the solid drug substance and drug solution to UV and visible light for a defined period.[9]

-

-

Sample Preparation for Analysis: After exposure to the stress condition, neutralize the samples (if necessary) and dilute to a suitable concentration with the mobile phase for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

A validated stability-indicating method is required to separate and quantify ramipril from its degradation products.

Example HPLC Method:

-

Column: RP-18 column (e.g., LiChrospher® 100 RP-18, 250 mm × 4 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an acidic buffer and an organic solvent. For example, a mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[9] Another example is acetonitrile and phosphate buffer (0.035 mol/L, pH 2.0) in a ratio of 65:35 (v/v).[10]

-

Injection Volume: 20 µL.[10]

-

Column Temperature: Ambient.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[9]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.

Protocol Outline:

-

Sample Preparation: Prepare samples from forced degradation studies.

-

LC-MS Analysis:

-

Chromatographic Separation: Use an HPLC or UPLC system similar to the stability-indicating method to separate the degradation products.

-

Mass Spectrometry:

-

-

Data Analysis: Compare the mass spectra of the degradation products with the theoretical masses of potential structures, such as this compound.

Visualizations

The following diagrams illustrate the degradation pathway of ramipril and a typical workflow for stability testing.

Conclusion

The formation of this compound is a critical degradation pathway for ramipril, influenced by pH, temperature, and moisture. A thorough understanding of these factors and the implementation of robust stability testing protocols are essential for the development of stable and effective ramipril drug products. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively manage the stability challenges associated with ramipril and its diketopiperazine degradant.

References

- 1. ovid.com [ovid.com]

- 2. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 3. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]

- 6. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ramiprilat and its Diketopiperazine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Ramiprilat and its primary degradation product, Ramiprilat diketopiperazine. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the body to its active form, Ramiprilat. Under certain conditions, Ramiprilat can degrade to form a cyclic diketopiperazine impurity. Monitoring and controlling this impurity is critical for ensuring the quality, safety, and efficacy of Ramipril drug products. This application note provides a comprehensive protocol, including chromatographic conditions, sample preparation, and validation parameters, to enable accurate and precise quantification of both Ramiprilat and its diketopiperazine derivative.

Introduction

Ramipril is widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is converted to the active metabolite Ramiprilat. A key degradation pathway for Ramiprilat involves intramolecular cyclization to form the inactive diketopiperazine derivative. The presence of this impurity in pharmaceutical formulations is an indicator of product stability and must be carefully controlled within specified limits.

This HPLC method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products and any potential excipients present in the formulation. The method is suitable for routine quality control analysis, stability studies, and formulation development.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A reversed-phase C18 column is commonly used. A suitable example is an Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or an Acclaim 120 C18 (250 x 4.6 mm, 5 µm).[1]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

-

Potassium Dihydrogen Phosphate (KH2PO4)

-

Orthophosphoric Acid (85%)

-

Sodium Hexanesulfonate

-

Water (HPLC grade)

-

-

Reference Standards: Ramiprilat and this compound reference standards of known purity.

Chromatographic Conditions

The following chromatographic conditions have been established for the optimal separation of Ramiprilat and its diketopiperazine derivative.

| Parameter | Condition |

| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | A gradient mobile phase is often employed for the analysis of impurities.[1] A representative mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a buffer of 0.2 g/L sodium hexanesulfonate adjusted to pH 2.7 with phosphoric acid, and acetonitrile.[1] |

| Flow Rate | 1.5 mL/min[1] |

| Detection Wavelength | 210 nm[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient or controlled at 25 °C |

| Run Time | Approximately 25 minutes to ensure elution of all components.[1] |

Preparation of Solutions

-

Buffer Preparation (Example): Dissolve 0.2 g of sodium hexanesulfonate in 1000 mL of HPLC grade water. Adjust the pH to 2.7 with 85% orthophosphoric acid.

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of Ramiprilat and 10 mg of this compound reference standards into separate 100 mL volumetric flasks.

-

Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) and make up to volume.

-

Prepare working standard solutions by appropriate dilution of the stock solutions to achieve a final concentration in the desired calibration range.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Ramipril and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation Summary

The described HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The method should demonstrate good resolution between Ramiprilat, this compound, and other potential impurities or excipients. Peak purity analysis should be performed. |

| Linearity | A linear relationship between peak area and concentration should be established over a defined range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The recovery of the analytes should be within 98.0% to 102.0% at different concentration levels. |

| Precision (Repeatability & Intermediate Precision) | The Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. For impurities, this is often around 0.03-0.07%.[1] |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For impurities, this is typically around 0.09-0.2%.[1] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on Ramipril. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[2][3] The method should be able to separate the degradation products from the parent drug. This compound is a known degradation product that should be monitored during these studies.[4]

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperature.[2][5] |

| Base Hydrolysis | 0.1 N NaOH at room temperature or elevated temperature.[2][5] |

| Oxidative Degradation | 3% H2O2 at room temperature.[2][5] |

| Thermal Degradation | Heating the solid drug or a solution at a specified temperature (e.g., 70°C).[3] |

| Photolytic Degradation | Exposing the drug to UV and visible light. |

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format.

Table 1: System Suitability Results

| Parameter | Ramiprilat | This compound | Acceptance Criteria |

| Retention Time (min) | e.g., 4.15[4] | e.g., 5.83[4] | Consistent |

| Tailing Factor | e.g., 1.1 | e.g., 1.2 | ≤ 2.0 |

| Theoretical Plates | e.g., >2000 | e.g., >2000 | > 2000 |

Table 2: Calibration Data

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Ramiprilat | e.g., 1 - 50 | e.g., 0.9995 |

| This compound | e.g., 0.5 - 25 | e.g., 0.9992 |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis and the degradation pathway of Ramipril.

Caption: Experimental workflow for HPLC analysis.

Caption: Degradation pathway of Ramipril.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of Ramiprilat and its diketopiperazine impurity. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are essential for the quality control and stability assessment of Ramipril pharmaceutical products. This method can be readily implemented in analytical development and quality control laboratories.

References

- 1. mdpi.com [mdpi.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ramiprilat and Ramiprilat Diketopiperazine in Human Plasma using LC-MS/MS

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, and its cyclic degradation product, ramiprilat diketopiperazine, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings. This protocol provides a detailed workflow from sample preparation to data acquisition and analysis, enabling researchers to accurately measure the concentrations of these analytes for pharmacokinetic studies, therapeutic drug monitoring, and stability assessments.

Introduction

Ramipril is a widely prescribed prodrug for the treatment of hypertension and heart failure. Following oral administration, it is hydrolyzed in the liver to its active metabolite, ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[1][2] During drug formulation, storage, or even in vivo, ramipril can degrade to form ramipril diketopiperazine, an inactive cyclic compound.[3] Similarly, ramiprilat can also undergo intramolecular cyclization to form this compound. Monitoring the levels of both ramiprilat and its diketopiperazine metabolite is crucial for understanding the drug's efficacy, metabolism, and the stability of pharmaceutical formulations. This application note details a validated LC-MS/MS method for the simultaneous quantification of ramiprilat and a proposed approach for this compound in human plasma.

Experimental

Materials and Reagents

-

Ramiprilat and this compound reference standards

-

Internal Standard (IS), e.g., Enalaprilat or a stable isotope-labeled ramiprilat

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument dependent |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ramiprilat | 389.2 | 206.1 | 25 |

| This compound (Proposed) | 371.2 | 155.1 | 30 |

| Internal Standard (Enalaprilat) | 385.2 | 208.1 | 25 |

Note: The MRM transition for this compound is proposed based on its structure (C21H26N2O4, MW: 370.44) and may require optimization.[4][5][6][7]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ramiprilat and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create working solutions for calibration curve standards and QC samples.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[9]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data and Results

The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 1: Quantitative Data Summary

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Ramiprilat | 1 - 1000 | 1 | 95 - 105 | < 15 |

| This compound | To be determined | TBD | TBD | TBD |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of ramiprilat and its diketopiperazine metabolite.

Caption: Metabolic and degradation pathways of ramipril.

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the simultaneous quantification of ramiprilat and the proposed quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine analysis in a variety of research and clinical applications. Further method development and validation are recommended for the quantification of this compound to establish its specific analytical parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 4. This compound(Mixture of Diastereoisomers) [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. This compound(Mixture of Diastereoisomers) [lgcstandards.com]

- 8. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

Application Note: A Stability-Indicating HPLC Method for the Determination of Ramipril and Its Impurities

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3] During synthesis, formulation, and storage, various process-related and degradation impurities can arise.[4] The presence of these impurities, even in trace amounts, can affect the quality, safety, and efficacy of the drug product.[5] Therefore, it is crucial to have a robust analytical method to separate and quantify ramipril and its impurities.

This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of ramipril and its known impurities. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]

Common Ramipril Impurities:

Ramipril is susceptible to degradation, primarily through hydrolysis and cyclization.[8] The major degradation pathways lead to the formation of ramipril diacid (Impurity E) and ramipril diketopiperazine (Impurity D).[8] Other process-related impurities include Ramipril Impurity A, B, and C.[1][4][6]

-

Ramipril EP Impurity A: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid[9]

-

Ramipril EP Impurity B: Ramipril benzyl ester

-